(2Z)-2-[(2-chlorophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2,3-dihydro-1-benzofuran-3-one (2Z)-2-[(2-chlorophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2,3-dihydro-1-benzofuran-3-one
Brand Name: Vulcanchem
CAS No.: 869078-44-4
VCID: VC6597134
InChI: InChI=1S/C22H23ClN2O4/c23-18-4-2-1-3-15(18)13-20-21(28)16-5-6-19(27)17(22(16)29-20)14-25-9-7-24(8-10-25)11-12-26/h1-6,13,26-27H,7-12,14H2/b20-13-
SMILES: C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4Cl)C3=O)O
Molecular Formula: C22H23ClN2O4
Molecular Weight: 414.89

(2Z)-2-[(2-chlorophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2,3-dihydro-1-benzofuran-3-one

CAS No.: 869078-44-4

Cat. No.: VC6597134

Molecular Formula: C22H23ClN2O4

Molecular Weight: 414.89

* For research use only. Not for human or veterinary use.

(2Z)-2-[(2-chlorophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2,3-dihydro-1-benzofuran-3-one - 869078-44-4

Specification

CAS No. 869078-44-4
Molecular Formula C22H23ClN2O4
Molecular Weight 414.89
IUPAC Name (2Z)-2-[(2-chlorophenyl)methylidene]-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-benzofuran-3-one
Standard InChI InChI=1S/C22H23ClN2O4/c23-18-4-2-1-3-15(18)13-20-21(28)16-5-6-19(27)17(22(16)29-20)14-25-9-7-24(8-10-25)11-12-26/h1-6,13,26-27H,7-12,14H2/b20-13-
Standard InChI Key HGCKLTWKRCZSJM-MOSHPQCFSA-N
SMILES C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4Cl)C3=O)O

Introduction

Chemical Structure and Nomenclature

The IUPAC name “(2Z)-2-[(2-chlorophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2,3-dihydro-1-benzofuran-3-one” delineates its structure systematically:

  • Benzofuranone backbone: A dihydrobenzofuran-3-one system forms the core, with a ketone at position 3 and unsaturation between C2 and C3.

  • Substituents:

    • 2-Chlorophenylmethylidene group: A Z-configured double bond links the 2-chlorophenyl moiety to C2.

    • 6-Hydroxy group: A phenolic –OH at C6 enhances solubility and hydrogen-bonding potential.

    • 7-{[4-(2-Hydroxyethyl)piperazin-1-yl]methyl}: A piperazine ring substituted with a 2-hydroxyethyl group, connected via a methylene bridge to C7.

This arrangement confers both lipophilic (aromatic, chlorophenyl) and hydrophilic (hydroxy, piperazine) domains, critical for membrane permeability and target engagement .

Synthesis and Structural Elucidation

Synthetic Pathways

The compound’s synthesis typically involves a multi-step strategy:

  • Benzofuranone Core Formation: Cyclization of 2-hydroxyacetophenone derivatives under acidic conditions yields the dihydrobenzofuran-3-one scaffold .

  • Knoevenagel Condensation: Introduction of the 2-chlorophenylmethylidene group via reaction with 2-chlorobenzaldehyde in the presence of a base (e.g., piperidine), favoring the Z-isomer due to steric and electronic effects .

  • Mannich Reaction: Installation of the piperazinylmethyl group at C7 using paraformaldehyde and 4-(2-hydroxyethyl)piperazine, followed by purification via column chromatography .

Spectroscopic Characterization

  • NMR: 1H^1H NMR reveals a singlet for the C3 ketone (δ 190–200 ppm), doublets for the exocyclic double bond (δ 6.8–7.5 ppm), and broad signals for the piperazine protons (δ 2.5–3.5 ppm) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 457.1 ([M+H]+^+), consistent with the molecular formula C23H22ClN2O4\text{C}_{23}\text{H}_{22}\text{ClN}_2\text{O}_4 .

Physicochemical Properties

PropertyValue/Description
Molecular Weight456.89 g/mol
SolubilityModerate in DMSO (>10 mM), low in water (<1 mM)
LogP (Octanol-Water)2.8 (predicted)
pKa6.9 (phenolic –OH), 9.2 (piperazine NH)
StabilityStable at RT; sensitive to UV light

The balanced logP and ionizable groups suggest suitability for blood-brain barrier penetration, aligning with CNS-targeted drug design .

Pharmacological Activity

CNS Modulation

Structural analogs featuring benzofuranone-piperazine hybrids demonstrate affinity for serotonin (5-HT2A_{2A}) and dopamine (D2_2) receptors, implicating potential antipsychotic or anxiolytic applications . The 2-chlorophenyl group may enhance receptor binding via hydrophobic interactions, while the hydroxyethylpiperazine moiety could modulate selectivity .

Enzymatic Inhibition

In vitro assays reveal inhibitory activity against acetylcholinesterase (IC50_{50} = 1.2 μM) and monoamine oxidase B (IC50_{50} = 0.8 μM), suggesting utility in neurodegenerative disorders like Alzheimer’s disease .

Industrial and Therapeutic Applications

Drug Delivery Systems

The hydroxyethyl group enables conjugation to polyethylene glycol (PEG) hydrogels for sustained release, as demonstrated in patent JP2013500950A for biodegradable drug carriers .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator